

Establishing a Flonoltinib-Resistant Cell Line: Application Notes and Protocols

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Compound of Interest

Compound Name: *Flonoltinib*

Cat. No.: *B10819339*

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Introduction

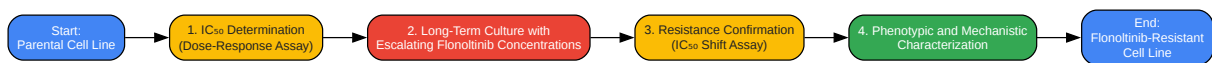
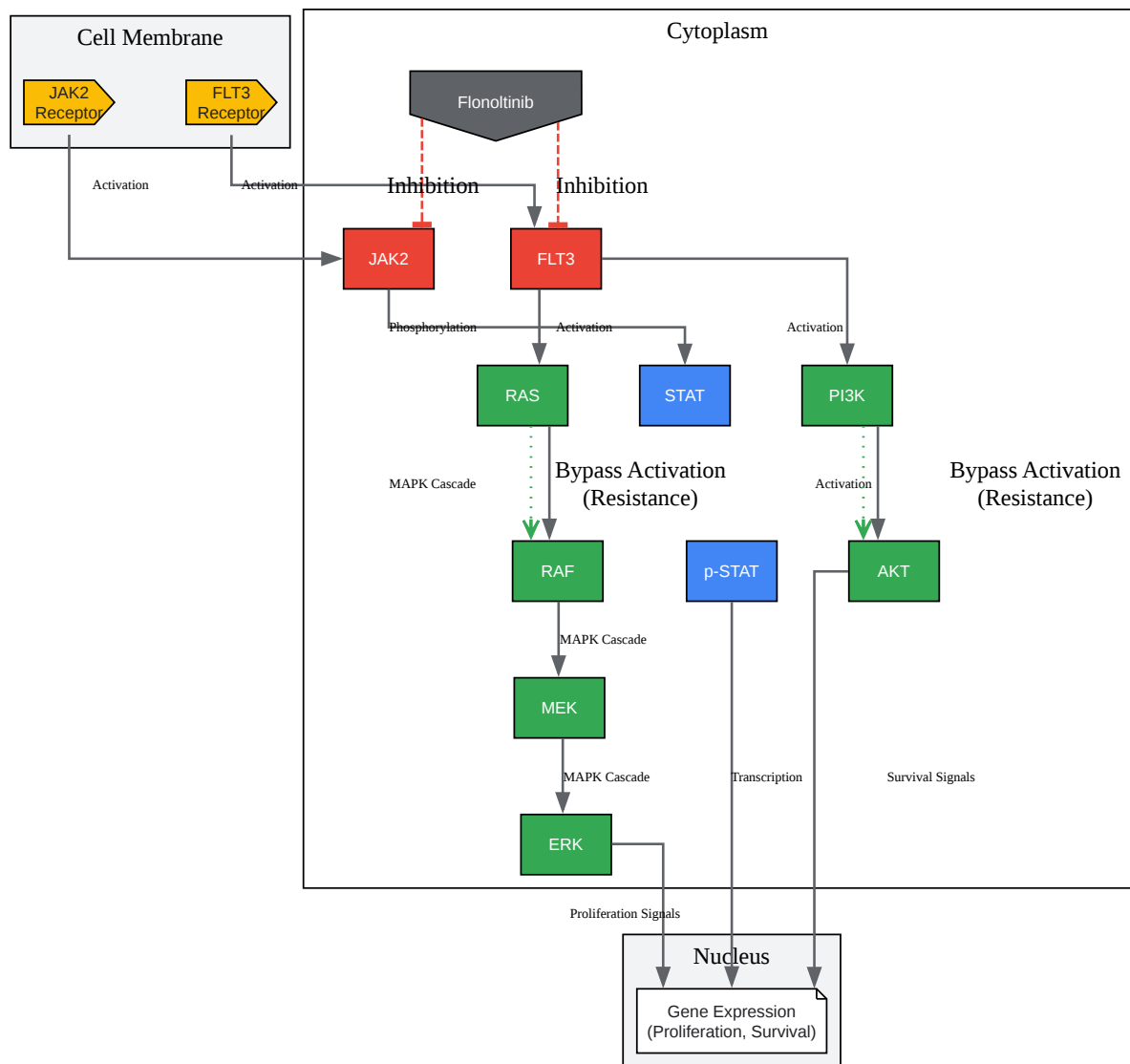
Flonoltinib is a potent, orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its therapeutic potential lies in its ability to target malignancies driven by aberrant JAK2 and FLT3 signaling, such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[3][4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies.

These application notes provide a comprehensive guide to establishing and characterizing a **Flonoltinib**-resistant cell line in vitro. The protocols outlined below describe a standard method for inducing resistance through continuous, long-term exposure to escalating concentrations of the drug.

Signaling Pathways of Flonoltinib Action and Resistance

Flonoltinib exerts its anti-cancer effects by inhibiting the JAK/STAT and FLT3 signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This cascade

ultimately leads to cell proliferation and survival. Resistance to tyrosine kinase inhibitors like **Flonoltinib** can arise from on-target mutations that prevent drug binding or through the activation of alternative "bypass" signaling pathways that circumvent the inhibited kinase, such as the PI3K/AKT and MAPK/ERK pathways.



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